molecular formula C11H16O2 B14009724 4,4-dimethyl-5,6,7,8-tetrahydro-1H-isochromen-3-one CAS No. 64884-59-9

4,4-dimethyl-5,6,7,8-tetrahydro-1H-isochromen-3-one

Cat. No.: B14009724
CAS No.: 64884-59-9
M. Wt: 180.24 g/mol
InChI Key: SIRBNUDEFPSGHB-UHFFFAOYSA-N
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Description

4,4-dimethyl-5,6,7,8-tetrahydro-1H-isochromen-3-one is a chemical compound belonging to the class of isochromenes. Isochromenes are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-5,6,7,8-tetrahydro-1H-isochromen-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4,4-dimethyl-1,3-cyclohexanedione with an appropriate aldehyde in the presence of a catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-5,6,7,8-tetrahydro-1H-isochromen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,4-dimethyl-5,6,7,8-tetrahydro-1H-isochromen-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 4,4-dimethyl-5,6,7,8-tetrahydro-1H-isochromen-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-dimethyl-5,6,7,8-tetrahydro-1H-isochromen-3-one is unique due to its specific structure and the resulting chemical and biological properties

Properties

CAS No.

64884-59-9

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

4,4-dimethyl-5,6,7,8-tetrahydro-1H-isochromen-3-one

InChI

InChI=1S/C11H16O2/c1-11(2)9-6-4-3-5-8(9)7-13-10(11)12/h3-7H2,1-2H3

InChI Key

SIRBNUDEFPSGHB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCCC2)COC1=O)C

Origin of Product

United States

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